Ethanone, 1-(3,4-dihydroxycyclohexyl)-
Description
The compound features a cyclohexyl ring substituted with hydroxyl groups at the 3- and 4-positions, linked to an ethanone group. This structure suggests high polarity due to hydroxyl groups, influencing solubility and reactivity. Comparisons are drawn from phenyl-based analogs (e.g., 3,4-dihydroxyacetophenone) and cyclohexyl derivatives (e.g., 1-cyclohexylethanone) to infer its properties .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(3,4-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)6-2-3-7(10)8(11)4-6/h6-8,10-11H,2-4H2,1H3 |
InChI Key |
HSNCSXROAKRSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C(C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxycyclohexyl)ethanone typically involves the hydroxylation of cyclohexanone derivatives. One common method includes the use of hydroxylamine and alkynes under reflux conditions to produce the desired compound . The reaction is carried out in the presence of solvents such as 2-methyl-1-propanol and toluene, and the mixture is refluxed under an inert atmosphere of argon .
Industrial Production Methods: Industrial production methods for 1-(3,4-Dihydroxycyclohexyl)ethanone are not extensively documented. large-scale synthesis would likely involve similar hydroxylation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4-trione or cyclohexane-1,3,4-tricarboxylic acid.
Reduction: Formation of 1-(3,4-dihydroxycyclohexyl)ethanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
Scientific Research Applications
1-(3,4-Dihydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxycyclohexyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences between the target compound and analogs include:
- Cyclohexyl vs. Phenyl Rings: Cyclohexyl derivatives (e.g., 1-cyclohexylethanone) lack aromaticity, reducing conjugation effects but increasing steric bulk compared to phenyl analogs like 3,4-dihydroxyacetophenone .
- Hydroxyl vs. Methoxy Substituents: Hydroxyl groups enhance hydrogen bonding and acidity, while methoxy groups (e.g., in 1-(3,4-dimethoxyphenyl)ethanone) increase lipophilicity and alter electronic effects .
Table 1: Comparative Physicochemical Data
Reactivity and Stability
- Alkaline Conditions: β-O-4 bond cleavage in lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone) occurs faster in ketones than in alcohols under mild alkaline conditions . For the target compound, the presence of hydroxyl groups may increase susceptibility to oxidation or nucleophilic attack compared to methoxy-substituted analogs.
- Oxidation: Hydroxyl groups in 3,4-dihydroxyacetophenone derivatives can oxidize to quinones, a reaction less likely in methoxy or alkyl-substituted analogs .
Research Findings and Implications
- Solubility Trends: Hydroxyl groups (as in 3,4-dihydroxyacetophenone) improve aqueous solubility, whereas cyclohexyl derivatives (e.g., 1-cyclohexylethanone) favor organic solvents .
- Reactivity: The target compound’s dihydroxycyclohexyl structure may exhibit intermediate reactivity between aromatic dihydroxyacetophenones and aliphatic cyclohexylethanones.
- Synthetic Challenges: Steric hindrance in cyclohexyl derivatives complicates functionalization, as seen in 1-(3,3-dimethylcyclohexyl)ethanone synthesis .
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